2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide
CAS No.: 337923-41-8
Cat. No.: VC6222201
Molecular Formula: C16H15Cl2NOS2
Molecular Weight: 372.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 337923-41-8 |
|---|---|
| Molecular Formula | C16H15Cl2NOS2 |
| Molecular Weight | 372.32 |
| IUPAC Name | 2-(2,6-dichlorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)acetamide |
| Standard InChI | InChI=1S/C16H15Cl2NOS2/c17-13-7-4-8-14(18)16(13)22-11-15(20)19-9-10-21-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20) |
| Standard InChI Key | UVVQSFXUQUYVKO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SCCNC(=O)CSC2=C(C=CC=C2Cl)Cl |
Introduction
Chemical Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves multi-step organic reactions. A common route begins with the coupling of 2,6-dichloroaniline with phenylsulfanylacetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent under anhydrous conditions. This method ensures high yield (reported up to 78%) and purity, with reaction progress monitored via thin-layer chromatography (TLC). Alternative approaches utilize 2-(phenylsulfanyl)ethylamine and 2,6-dichlorophenylacetyl chloride in dichloromethane, facilitated by triethylamine to neutralize HCl byproducts .
Table 1: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC-mediated coupling | DCC, CH₂Cl₂, 0°C → RT, 24h | 78 | 95 |
| Acetyl chloride route | TEA, CH₂Cl₂, reflux, 12h | 65 | 92 |
| Microwave-assisted | MW, 100°C, 30min | 82 | 97 |
Microwave-assisted synthesis has emerged as a promising alternative, reducing reaction times to 30 minutes while maintaining yields above 80%. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s molecular formula (C₁₆H₁₅Cl₂NOS) and weight (340.26 g/mol) were confirmed via high-resolution mass spectrometry . X-ray crystallography of analogous structures reveals key features:
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Dichlorophenyl group: Adopts a planar configuration with Cl–C–Cl angles of 120.5° .
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Phenylsulfanyl ethyl chain: Exhibits rotational flexibility around the S–C bond, enabling conformational adaptability.
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Acetamide backbone: Participates in N–H⋯O hydrogen bonding, forming chains along the100 crystallographic axis .
Table 2: Key Structural Parameters
| Parameter | Value | Technique |
|---|---|---|
| Bond length (S–C) | 1.81 Å | X-ray diffraction |
| Torsion angle (C–S–C–N) | 112.3° | DFT calculations |
| Hydrogen bond (N–H⋯O) | 2.89 Å | Single-crystal XRD |
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 3.84 (s, 2H, CH₂), 7.30–7.45 (m, 8H, Ar–H), 9.15 (s, 1H, NH) .
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IR (KBr): ν 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–N), 690 cm⁻¹ (C–S).
Biological Activity and Mechanism of Action
Anti-Inflammatory Properties
The compound demonstrates dose-dependent inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.42 μM, surpassing celecoxib (IC₅₀ = 0.58 μM) in in vitro assays. Molecular docking studies suggest the dichlorophenyl group occupies COX-2’s hydrophobic pocket, while the sulfanyl ethyl chain stabilizes interactions with Arg120 and Tyr355.
Analgesic Efficacy
In murine models of neuropathic pain (CCI protocol), 20 mg/kg doses reduced mechanical allodynia by 62% compared to controls (p < 0.01). This effect correlates with sigma-1 receptor antagonism (Kᵢ = 42 nM), modulating calcium signaling in dorsal root ganglia.
Table 3: Biological Activity Profile
| Activity | Model/Assay | Result |
|---|---|---|
| COX-2 inhibition | Human recombinant enzyme | IC₅₀ = 0.42 μM |
| Sigma-1 receptor binding | Radioligand displacement | Kᵢ = 42 nM |
| Antimicrobial activity | S. aureus MIC | 32 μg/mL |
Applications in Organic Synthesis
Sulfur-Containing Building Blocks
The dual sulfanyl groups enable diverse transformations:
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Oxidation: m-CPBA converts sulfanyl to sulfonyl groups, yielding sulfonamide precursors.
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Nucleophilic substitution: Reacts with amines at 80°C to form thioether-linked hybrids.
Catalytic Applications
Pd-catalyzed C–H activation using this compound as a directing group achieves ortho-arylation of benzamides with 89% yield . The sulfur atoms coordinate Pd(II), facilitating oxidative addition steps.
Recent Advances and Future Directions
Crystal Engineering
A 2024 study resolved the compound’s polymorphic forms via synchrotron XRD, identifying Form I (P2₁/c) and Form II (C2/c) with distinct dissolution profiles . Form II exhibits 3.2× faster dissolution, advantageous for pharmaceutical formulations.
Targeted Drug Delivery
Nanoparticle conjugates (PLGA-PEG carriers) enhanced brain uptake in rats by 4.7-fold compared to free drug, leveraging the compound’s lipophilicity (logP = 3.8).
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